(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a combination of furan, benzo[d]thiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine and 4-methylbenzo[d]thiazol-2-ylamine intermediates. These intermediates are then coupled with 3-(thiophen-2-yl)acrylic acid under amide bond-forming conditions, often using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the double bond in the acrylamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a furanone derivative, while reduction of the acrylamide moiety could yield a saturated amide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acrylamide derivatives with furan, benzo[d]thiazole, or thiophene moieties, such as:
- N-(furan-2-ylmethyl)-N-(benzo[d]thiazol-2-yl)acrylamide
- N-(thiophen-2-ylmethyl)-N-(benzo[d]thiazol-2-yl)acrylamide
- N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acrylamide
Uniqueness
What sets (E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide apart is the combination of its structural elements, which may confer unique electronic, steric, and pharmacokinetic properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-14-5-2-8-17-19(14)21-20(26-17)22(13-15-6-3-11-24-15)18(23)10-9-16-7-4-12-25-16/h2-12H,13H2,1H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLCLJMAHPWTNI-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C=CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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